Cas no 109029-95-0 (2-Chloro-5-(piperidine-1-sulfonyl)benzoic Acid)
2-Chloro-5-(piperidine-1-sulfonyl)benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-5-(piperidin-1-ylsulfonyl)benzoic acid
- 2-chloro-5-(piperidine-1-sulfonyl)benzoic acid
- 2-CHLORO-5-(PIPERIDINE-1-SULFONYL)-BENZOIC ACID
- Benzoic acid,2-chloro-5-(1-piperidinylsulfonyl)-
- 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate
- 109029-95-0
- SR-01000399036-1
- FT-0705132
- HMS2848B07
- EN300-00402
- SR-01000399036
- MLS001209433
- AB00080650-01
- SMR000504931
- 2-Chloro-5-(piperidin-1-ylsulfonyl)benzoicacid
- A801958
- SCHEMBL1708867
- Z53033930
- CS-0218218
- 2-chloro-5-piperidin-1-ylsulfonylbenzoic acid
- AKOS000114740
- DTXSID50354282
- CHEMBL1889920
- MFCD00625735
- Oprea1_032902
- Cambridge id 5321779
- Oprea1_479607
- G32210
- DB-014076
- 2-Chloro-5-(piperidine-1-sulfonyl)benzoic Acid
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- Inchi: 1S/C12H14ClNO4S/c13-11-5-4-9(8-10(11)12(15)16)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16)
- InChI Key: RYCLZKQOCUAPMF-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C(=O)O)S(N1CCCCC1)(=O)=O
Computed Properties
- Exact Mass: 302.02549
- Monoisotopic Mass: 302.025381
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 422
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85.9
- XLogP3: 2.2
Experimental Properties
- Density: Not available
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: Not available
- PSA: 77.51
- LogP: 3.23150
- Vapor Pressure: Not available
2-Chloro-5-(piperidine-1-sulfonyl)benzoic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Chloro-5-(piperidine-1-sulfonyl)benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129005120-5g |
2-Chloro-5-(piperidin-1-ylsulfonyl)benzoic acid |
109029-95-0 | 95% | 5g |
$592.80 | 2023-09-04 | |
| TRC | B420965-50mg |
2-Chloro-5-(piperidine-1-sulfonyl)benzoic Acid |
109029-95-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B420965-100mg |
2-Chloro-5-(piperidine-1-sulfonyl)benzoic Acid |
109029-95-0 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B420965-500mg |
2-Chloro-5-(piperidine-1-sulfonyl)benzoic Acid |
109029-95-0 | 500mg |
$ 320.00 | 2022-06-07 | ||
| Chemenu | CM152523-5g |
2-chloro-5-(piperidin-1-ylsulfonyl)benzoic acid |
109029-95-0 | 95% | 5g |
$533 | 2021-08-05 | |
| Chemenu | CM152523-1g |
2-chloro-5-(piperidin-1-ylsulfonyl)benzoic acid |
109029-95-0 | 95% | 1g |
$362 | 2023-01-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288888-100mg |
2-Chloro-5-(piperidine-1-sulfonyl)benzoic acid |
109029-95-0 | 95+% | 100mg |
¥1339.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288888-250mg |
2-Chloro-5-(piperidine-1-sulfonyl)benzoic acid |
109029-95-0 | 95+% | 250mg |
¥2376.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288888-500mg |
2-Chloro-5-(piperidine-1-sulfonyl)benzoic acid |
109029-95-0 | 95+% | 500mg |
¥4428.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288888-1g |
2-Chloro-5-(piperidine-1-sulfonyl)benzoic acid |
109029-95-0 | 95+% | 1g |
¥6501.00 | 2024-08-09 |
2-Chloro-5-(piperidine-1-sulfonyl)benzoic Acid Suppliers
2-Chloro-5-(piperidine-1-sulfonyl)benzoic Acid Related Literature
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 2-Chloro-5-(piperidine-1-sulfonyl)benzoic Acid
2-Chloro-5-(piperidine-1-sulfonyl)benzoic Acid: A Comprehensive Overview
The compound with CAS No. 109029-95-0, commonly referred to as 2-Chloro-5-(piperidine-1-sulfonyl)benzoic Acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a benzoic acid backbone with a chlorine substituent at the 2-position and a piperidine-1-sulfonyl group at the 5-position, making it a derivative of benzoic acid with enhanced functional group diversity.
Benzoic acid derivatives have been extensively studied for their role in various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of the piperidine-1-sulfonyl group in this compound adds a sulfonamide functionality, which is known to enhance bioavailability and pharmacokinetic properties. Recent studies have highlighted the potential of such sulfonamide-containing compounds in modulating enzyme activities, particularly in kinase inhibition, a critical target in cancer therapy.
The synthesis of 2-Chloro-5-(piperidine-1-sulfonyl)benzoic Acid involves a multi-step process that typically includes nucleophilic aromatic substitution and sulfonamide formation. Researchers have optimized these steps to achieve high yields and purity, ensuring the compound's suitability for biological testing. The chlorine atom at the 2-position plays a crucial role in directing the substitution reactions, while the sulfonyl group enhances the molecule's stability and solubility.
Recent advancements in computational chemistry have enabled detailed studies of the molecular interactions of 2-Chloro-5-(piperidine-1-sulfonyl)benzoic Acid. Molecular docking studies have revealed its potential to bind to key protein targets, such as cyclooxygenase (COX) enzymes, which are central to inflammatory processes. This suggests that the compound may exhibit anti-inflammatory properties comparable to or exceeding those of existing drugs in this class.
In terms of pharmacokinetics, the sulfonamide group is known to improve membrane permeability and metabolic stability, which are essential for drug candidates. Preclinical studies have demonstrated moderate oral bioavailability and favorable pharmacokinetic profiles, making this compound a promising lead for further development. Additionally, its structural modifications offer opportunities for optimizing its efficacy and reducing potential side effects.
The environmental impact of 2-Chloro-5-(piperidine-1-sulfonyl)benzoic Acid has also been a focus of recent research. Studies on its degradation pathways under various environmental conditions suggest that it is relatively stable but can undergo hydrolysis under specific pH conditions. This information is critical for assessing its ecological safety and ensuring sustainable practices during its production and use.
In conclusion, 2-Chloro-5-(piperidine-1-sulfonyl)benzoic Acid represents a valuable addition to the arsenal of bioactive compounds with potential applications in therapeutic development. Its unique structure, combined with recent advances in synthetic and computational techniques, positions it as a candidate for further exploration in drug discovery programs targeting inflammation, cancer, and other diseases.
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